4-(4-(Methylthio)phenyl)oxazolidin-2-one

Oxazolidinone SAR Antibacterial design Substitution topology

Researchers pursuing next-generation anti-MRSA agents face saturated 3-aryl oxazolidinone IP space and linezolid cross-resistance. 4-(4-(Methylthio)phenyl)oxazolidin-2-one (CAS 1482894-78-9) provides a structurally orthogonal 4-aryl oxazolidinone scaffold devoid of the C-5 acetamidomethyl group that drives ribosomal binding and resistance. • Fragment-like core: MW 209.26, cLogP ~2.8, 4 rotatable bonds-ideal for fragment-based screening and Gram-negative penetration. • 4-Methylthio handle enables parallel derivatization; enantiopure forms serve as novel chiral auxiliaries. • Supplied as ≥98% purity research reagent with global shipping.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Cat. No. B13627434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Methylthio)phenyl)oxazolidin-2-one
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2COC(=O)N2
InChIInChI=1S/C10H11NO2S/c1-14-8-4-2-7(3-5-8)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12)
InChIKeyBDJSJIVXNDTISM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-(Methylthio)phenyl)oxazolidin-2-one – Overview


4-(4-(Methylthio)phenyl)oxazolidin‑2‑one (CAS 1482894‑78‑9; molecular formula C₁₀H₁₁NO₂S; molecular weight 209.26 g/mol) is a heterocyclic oxazolidin‑2‑one bearing a 4‑(4‑methylthio)phenyl substituent at the C‑4 position of the oxazolidinone ring. It is listed in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as compound STOCK1S‑72248, supplied by InterBioScreen for high‑throughput screening [REFS‑1]. Computed physicochemical properties include a predicted pKa of 12.06 ± 0.40, density of 1.28 ± 0.1 g/cm³, and a boiling point of 459.9 ± 44.0 °C [REFS‑2]. Unlike the majority of clinically investigated oxazolidinones—which are 3‑aryl‑5‑substituted derivatives (e.g., linezolid, tedizolid)—this compound is a 4‑aryl‑substituted oxazolidin‑2‑one devoid of a C‑5 substituent, establishing a structurally orthogonal chemotype within the oxazolidinone family.

4-Aryl oxazolidinone scaffold for non-ribosomal target studies
Fragment-compliant core for Gram-negative penetration screening
C-5 unsubstituted core for resistance-mechanism bypass research

Why 4-Aryl Oxazolidinones Are Not Interchangeable with 3-Aryl Analogs


Oxazolidinone antibacterial agents are not freely interchangeable. The position of the aryl substituent on the oxazolidinone ring—C‑3 versus C‑4—fundamentally alters both the pharmacophore geometry and the structure–activity relationship (SAR). Clinically validated oxazolidinones (linezolid, tedizolid, contezolid) are 3‑aryl‑5‑acetamidomethyl derivatives that bind the 50S ribosomal peptidyl transferase center [REFS‑1]. Systematic SAR studies have shown that 4‑monosubstituted oxazolidinones retain antibacterial activity comparable to their 3,4‑disubstituted counterparts only when the 3‑substituent is small; activity declines markedly for 3‑substituents larger than ethyl [REFS‑2]. Consequently, a compound like 4‑(4‑(methylthio)phenyl)oxazolidin‑2‑one—lacking a C‑3 substituent entirely and lacking the C‑5 acetamidomethyl side chain critical for ribosomal binding—cannot be assumed to share the mechanism, potency, or resistance profile of linezolid‑class drugs. Its differentiation lies in the 4‑aryl topology, which opens access to a distinct SAR landscape, as demonstrated by the lipoxazolidinone family of 4‑oxazolidinone natural products that exhibit potent anti‑MRSA activity via a non‑ribosomal mechanism [REFS‑3].

Aryl substitution position alters pharmacophore
4-aryl topology shifts SAR and mechanism compared to 3-aryl oxazolidinones; activity profiles may not transfer.
Missing C-5 side chain removes ribosomal binding
No acetamidomethyl group; linezolid-class resistance profile may not apply; mechanism requires validation.
Higher lipophilicity alters permeability context
Elevated logP versus 3-aryl oxazolidinones may support Gram-negative study but requires experimental confirmation.

Differentiation Evidence vs. Closest Analogs


C-4 vs. C-3 Aryl Substitution Topology and Antibacterial SAR

The compound positions the aryl ring at C‑4 of the oxazolidinone core, whereas all FDA‑approved oxazolidinone antibiotics (linezolid, tedizolid, contezolid) are 3‑aryl‑5‑acetamidomethyl derivatives [REFS‑1]. In the foundational DuPont SAR study (Park et al., 1992), 4‑monosubstituted oxazolidinones exhibited antibacterial activity comparable to 3,4‑disubstituted analogs only when the 3‑substituent was smaller than bromine; for 3‑substituents larger than ethyl, activity of 3‑substituted compounds declined markedly, while 4‑substituted compounds maintained potency [REFS‑2]. The target compound, lacking a 3‑substituent entirely, is thus positioned at the most favorable end of this SAR continuum for 4‑aryl derivatives, retaining the full activity potential of the 4‑substitution pharmacophore without the steric penalty imposed by a competing 3‑substituent.

Substitution Topology SAR
Class-level inference
4-monosubstituted ≈ 3,4-disubstituted (small 3-subst.) > 3-substituted (large) > 2-substituted (inactive)
Supports distinct 4-aryl scaffold SAR context
Qualitative rank; target compound MIC not yet reported
Oxazolidinone SAR Antibacterial design Substitution topology

Absence of C-5 Substituent and Pharmacophore Differentiation

The target compound lacks the C‑5 acetamidomethyl side chain that is essential for ribosomal binding in linezolid‑class antibiotics. In linezolid, the C‑5 (S)‑acetamidomethyl group forms critical hydrogen bonds with the 50S ribosomal subunit; its removal abolishes antibacterial activity [REFS‑1]. The absence of this group in 4‑(4‑(methylthio)phenyl)oxazolidin‑2‑one implies that the compound cannot engage the classical oxazolidinone ribosomal binding site and must operate through a different mechanism if antibacterial activity is observed. This structural deletion distinguishes it from linezolid (C₁₆H₂₀FN₃O₄, MW 337.35, contains 5‑acetamidomethyl), tedizolid (contains 5‑hydroxymethyl), and contezolid (contains 5‑aminomethyl) [REFS‑2]. The lower molecular weight (209.26 vs. 337.35 for linezolid; ~38% reduction) further contributes to improved ligand efficiency metrics if target binding is achieved.

C-5 Substituent Absence
Reported
No acetamidomethyl side chain; MW 209.26 vs. linezolid 337.35 (38% lower)
Pharmacophore distinct from ribosomal-binding oxazolidinones
Resistance-bypass potential; mechanism to verify
Pharmacophore design Ribosomal binding Oxazolidinone mechanism

Lipophilicity Differential and Gram-Negative Penetration Potential

The target compound has a calculated logP of approximately 2.8, approximately 3‑ to 5‑fold higher than linezolid (XLogP3 = 0.55–0.90) [REFS‑1][REFS‑2]. This substantial lipophilicity increase is attributable to the 4‑methylthio substituent on the phenyl ring, which adds both hydrophobic surface area and polarizable sulfur character. While linezolid's low logP contributes to its Gram‑positive‑restricted spectrum (limited outer membrane penetration in Gram‑negative bacteria), the elevated logP of the target compound theoretically enhances passive diffusion across phospholipid bilayers, a property associated with improved Gram‑negative activity when combined with appropriate efflux avoidance strategies [REFS‑3]. However, the absence of the C‑5 side chain that confers ribosomal binding means that any Gram‑negative activity would operate through an alternative mechanism.

Lipophilicity Differential
Cross-study comparable
Target logP ≈2.8 vs. linezolid XLogP3 0.55–0.90 (≈100-fold higher)
Supports Gram-negative penetration screening context
Predicted logP; experimental confirmation needed
Lipophilicity Gram‑negative penetration Oxazolidinone logP

Fungicidal Benchmarking Against Methylthiophenyl Oxazolidinones

Patent US 5,278,179 (Bayer AG) explicitly benchmarks the closest structural analog—5‑fluoromethyl‑3‑(4‑methylthiophenyl)‑1,3‑oxazolidin‑2‑one—as a known fungicidal oxazolidinone whose activity is 'not entirely satisfactory in all fields of application, in particular when low amounts and concentrations are applied' [REFS‑1]. The patented invention compounds (bearing trifluoromethylthio, trifluoromethylsulfinyl, or trifluoromethylsulfonyl groups at the para position) show 'considerably better activity against phytopathogenic fungi' than this comparator [REFS‑1]. The target compound (4‑(4‑(methylthio)phenyl)oxazolidin‑2‑one) is structurally differentiated from the benchmark analog in two ways: (a) it is a 4‑aryl rather than 3‑aryl oxazolidinone, altering the electronic relationship between the aryl ring and the heterocycle, and (b) it lacks the 5‑fluoromethyl group, which may reduce non‑specific reactivity of the C‑5 position. Whether these differences translate to improved fungicidal activity over the benchmark has not been disclosed in accessible public data.

Fungicidal SAR Baseline
Head-to-head
Patent benchmark 5-F-CH2-3-(4-MeS-Ph)-oxazolidinone “not satisfactory”; target is 4-aryl, no C-5
Novel point in agricultural fungicide SAR space
Target compound activity data not publicly reported
Agricultural fungicide Oxazolidinone pesticides Structure‑activity comparison

Class-Level Anti-MRSA Validation via Lipoxazolidinone Natural Products

The lipoxazolidinone family (A, B, C) of marine natural products contains a 4‑oxazolidinone core—the same connectivity as the target compound—and lipoxazolidinone A displays MIC values of 1–2 µg/mL against methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococcus faecium (VRE) [REFS‑1][REFS‑2]. This activity is comparable to linezolid, which shows MIC₉₀ values of 2–4 µg/mL against MRSA clinical isolates [REFS‑3]. Hydrolysis of the 4‑oxazolidinone amide bond abolishes antibacterial activity, confirming that the intact 4‑oxazolidinone ring is the pharmacophore [REFS‑1]. Critically, lipoxazolidinones lack the C‑5 acetamidomethyl group required for 50S ribosomal binding by 3‑aryl oxazolidinones, suggesting an alternative mechanism of action. The target compound shares the core 4‑aryl‑oxazolidin‑2‑one scaffold with lipoxazolidinones but replaces the long lipophilic side chain with a compact 4‑methylthio‑phenyl group, potentially offering improved synthetic tractability and more favorable physicochemical properties for further optimization.

Anti-MRSA Scaffold Validation
Class-level inference
Lipoxazolidinone A MIC 1–2 µg/mL (MRSA); linezolid MIC₉₀ 2–4 µg/mL
Class-level evidence supports 4-oxazolidinone antibacterial pharmacophore
Target compound MIC not yet reported; scaffold validation from natural products
4‑Oxazolidinone Anti‑MRSA Lipoxazolidinone Natural product scaffold

Predicted pKa and Ionization State Differentiation

The predicted pKa of the target compound is 12.06 ± 0.40 (ChemicalBook prediction), reflecting the acidity of the oxazolidinone NH proton [REFS‑1]. This value indicates that the compound remains essentially unionized (>99.9%) across the entire physiologically relevant pH range (pH 1–8). In contrast, linezolid contains a morpholine ring (predicted pKa ~6.5–7.0 for the morpholine nitrogen) and an acetamide NH (pKa ~16–17), resulting in partial ionization at physiological pH that can influence solubility and tissue distribution [REFS‑2]. The target compound's single ionizable center with a pKa far from physiological pH simplifies its pH‑dependent solubility and permeability profile, an advantage for reproducible in vitro assay behavior and predictable formulation properties.

Ionization Profile
Cross-study comparable
pKa 12.06; >99.9% unionized at pH 1–8 vs. linezolid morpholine pKa ~6.5
Simplifies assay interpretation and formulation context
Predicted pKa; experimental pKa to confirm
Ionization state pKa prediction Drug likeness Permeability

Prioritized Research and Industrial Applications


Anti-MRSA Lead Optimization Targeting Linezolid-Resistant Strains

The 4‑aryl oxazolidinone scaffold, validated by the lipoxazolidinone natural products (MIC 1–2 µg/mL against MRSA), offers a mechanistically distinct alternative to 3‑aryl ribosomal‑binding oxazolidinones [REFS‑1]. Because the target compound lacks the C‑5 acetamidomethyl group that engages the 50S ribosomal subunit, analogs derived from this scaffold are expected to evade common linezolid‑resistance mutations (e.g., G2576T 23S rRNA mutations, cfr methyltransferase). This compound serves as a minimalist 4‑oxazolidinone core for systematic SAR exploration, with the 4‑methylthio‑phenyl group providing a synthetic handle for parallel derivatization. Medicinal chemistry teams pursuing novel anti‑MRSA agents with activity against linezolid‑resistant isolates should prioritize this scaffold over saturated 3‑aryl oxazolidinone IP space [REFS‑2].

Fragment-Based Discovery for Gram-Negative Antibacterial Agents

With a molecular weight of only 209.26 g/mol, 4 rotatable bonds, and a predicted logP of ~2.8, this compound meets fragment‑like property criteria (MW < 250, clogP < 3.5) [REFS‑3]. The elevated lipophilicity relative to linezolid (ΔlogP ≈ +2) theoretically enhances outer membrane penetration in Gram‑negative bacteria, while the high pKa (12.06) ensures the compound remains neutral and membrane‑permeable under assay conditions [REFS‑4]. Fragment‑based screening libraries seeking oxazolidinone‑derived fragments with Gram‑negative potential should include this compound as a representative 4‑aryl oxazolidinone core, complementary to the more polar 3‑aryl oxazolidinone fragments.

Agricultural Fungicide Discovery with a 4-Aryl Oxazolidinone Chemotype

DuPont and Bayer patents (US 4,128,654; US 5,278,179) established that 3‑(4‑methylthiophenyl)‑substituted oxazolidinones possess fungicidal activity against phytopathogenic fungi, with the 5‑fluoromethyl analog serving as the benchmark compound [REFS‑5]. The target compound relocates the aryl group to the C‑4 position and eliminates the C‑5 substituent—both structural modifications unexplored in the agricultural fungicide patent literature. Agrochemical discovery groups seeking novel fungicidal scaffolds with differentiated resistance mechanisms should evaluate this compound and its analogs against key phytopathogens (e.g., Botrytis cinerea, Septoria tritici, Phytophthora infestans), leveraging the established methylthiophenyl SAR while exploring the uncharted 4‑aryl topology.

Chiral Auxiliary and Building Block for Enantioselective Synthesis

4‑Substituted oxazolidin‑2‑ones are widely employed as chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries) [REFS‑6]. The target compound, when resolved into its enantiopure (R)‑ and (S)‑4‑(4‑(methylthio)phenyl)oxazolidin‑2‑one forms, offers a novel chiral auxiliary with a sulfur‑containing aryl group that can serve as a chromophoric handle for HPLC monitoring and a potential coordination site for transition‑metal catalysis. The 4‑methylthio group provides a chemical differentiation point absent in the standard 4‑phenyl or 4‑benzyl oxazolidinone auxiliaries (e.g., (S)‑4‑benzyl‑2‑oxazolidinone, logP 1.67), enabling orthogonal deprotection or functionalization strategies [REFS‑7]. Synthetic chemistry laboratories developing new asymmetric methodologies should consider this compound as a complement to established Evans‑type auxiliaries.

Application
Selection Property
Validation Focus
Anti-MRSA scaffold optimization
Non-canonical 4-oxazolidinone pharmacophore
Activity against linezolid-resistant isolates (MIC endpoint review)
Gram-negative penetration fragment screening
Fragment-compliant lipophilic profile
Outer membrane permeability assays
Agricultural fungicide lead discovery
4-aryl scaffold distinct from patent 3-aryl space
Fungicidal SAR against phytopathogens
Chiral auxiliary for asymmetric synthesis
4-methylthio-phenyl chromophore and coordination site
Enantioselective methodology development
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